2 3 9 10 16 17 23 24-Octakis(octyloxy)-&
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Overview
Description
2,3,9,10,16,17,23,24-Octakis(octyloxy)-29H,31H-phthalocyanine is a phthalocyanine derivative characterized by the presence of eight octyloxy groups attached to the periphery of the phthalocyanine ring. This compound is known for its unique liquid crystalline properties and has been studied for various applications in materials science and chemistry .
Preparation Methods
The synthesis of 2,3,9,10,16,17,23,24-Octakis(octyloxy)-29H,31H-phthalocyanine typically involves the reaction of phthalonitrile derivatives with octanol under specific conditions. One common method includes the reaction of 4,5-dichlorophthalonitrile with octanol in the presence of a base, followed by cyclotetramerization to form the phthalocyanine core . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
2,3,9,10,16,17,23,24-Octakis(octyloxy)-29H,31H-phthalocyanine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized phthalocyanine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced phthalocyanine species.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,3,9,10,16,17,23,24-Octakis(octyloxy)-29H,31H-phthalocyanine has been extensively studied for its applications in:
Mechanism of Action
The mechanism of action of 2,3,9,10,16,17,23,24-Octakis(octyloxy)-29H,31H-phthalocyanine involves its interaction with molecular targets through its phthalocyanine core. In photodynamic therapy, the compound absorbs light and generates reactive oxygen species, leading to the destruction of cancer cells . The octyloxy groups enhance its solubility and stability, making it more effective in various applications .
Comparison with Similar Compounds
Similar compounds to 2,3,9,10,16,17,23,24-Octakis(octyloxy)-29H,31H-phthalocyanine include:
2,3,9,10,16,17,23,24-Octakis(hexylsulfonyl)phthalocyanine: Known for its strong electron-withdrawing properties.
2,3,9,10,16,17,23,24-Octakis(3-phenoxyphenoxy)phthalocyanine:
The uniqueness of 2,3,9,10,16,17,23,24-Octakis(octyloxy)-29H,31H-phthalocyanine lies in its liquid crystalline behavior and the presence of octyloxy groups, which enhance its solubility and stability .
Properties
Molecular Formula |
C96H146N8O8 |
---|---|
Molecular Weight |
1540.2 g/mol |
IUPAC Name |
6,7,15,16,24,25,33,34-octaoctoxy-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene |
InChI |
InChI=1S/C96H146N8O8/c1-9-17-25-33-41-49-57-105-81-65-73-74(66-82(81)106-58-50-42-34-26-18-10-2)90-97-89(73)101-91-75-67-83(107-59-51-43-35-27-19-11-3)84(108-60-52-44-36-28-20-12-4)68-76(75)93(98-91)103-95-79-71-87(111-63-55-47-39-31-23-15-7)88(112-64-56-48-40-32-24-16-8)72-80(79)96(100-95)104-94-78-70-86(110-62-54-46-38-30-22-14-6)85(69-77(78)92(99-94)102-90)109-61-53-45-37-29-21-13-5/h65-72H,9-64H2,1-8H3,(H2,97,98,99,100,101,102,103,104) |
InChI Key |
URYRXSHEJQXAAO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC2=C3NC(=C2C=C1OCCCCCCCC)N=C4C5=CC(=C(C=C5C(=N4)N=C6C7=CC(=C(C=C7C(=NC8=NC(=N3)C9=CC(=C(C=C98)OCCCCCCCC)OCCCCCCCC)N6)OCCCCCCCC)OCCCCCCCC)OCCCCCCCC)OCCCCCCCC |
Origin of Product |
United States |
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